molecular formula C25H45F3N10O7 B13829179 Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt

Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt

Cat. No.: B13829179
M. Wt: 654.7 g/mol
InChI Key: JNKJNKWNHWGURS-CFQVWIKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptide analogs with altered biological activity .

Scientific Research Applications

Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt involves its interaction with specific molecular targets in the cardiovascular system. The peptide exerts its effects by binding to receptors on the surface of endothelial cells, leading to the activation of signaling pathways that promote vasodilation. This results in increased blood flow and reduced vascular resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-arg-pro-ala-D-lys-amide trifluoroacetate salt is unique due to the presence of D-lysine, which enhances its stability and biological activity compared to its L-lysine counterpart. The trifluoroacetate salt form also improves its solubility and handling properties .

Properties

Molecular Formula

C25H45F3N10O7

Molecular Weight

654.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H44N10O5.C2HF3O2/c1-13(25)19(35)32-16(8-5-11-29-23(27)28)22(38)33-12-6-9-17(33)21(37)30-14(2)20(36)31-15(18(26)34)7-3-4-10-24;3-2(4,5)1(6)7/h13-17H,3-12,24-25H2,1-2H3,(H2,26,34)(H,30,37)(H,31,36)(H,32,35)(H4,27,28,29);(H,6,7)/t13-,14-,15+,16-,17-;/m0./s1

InChI Key

JNKJNKWNHWGURS-CFQVWIKJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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